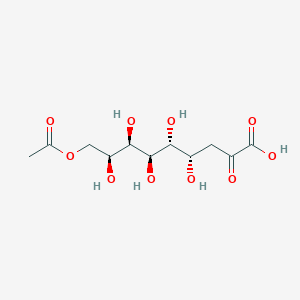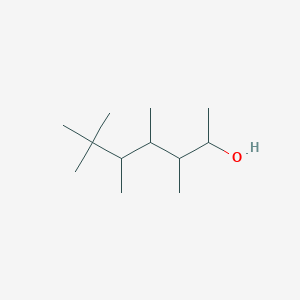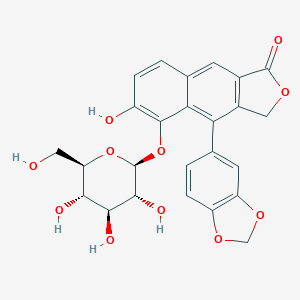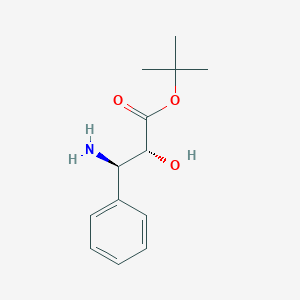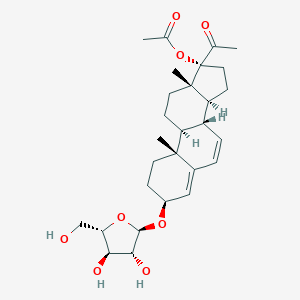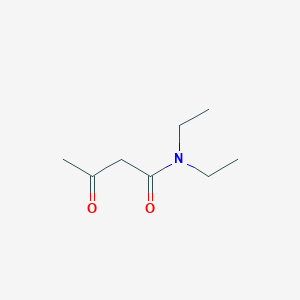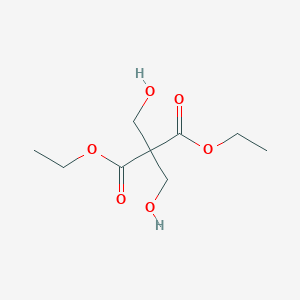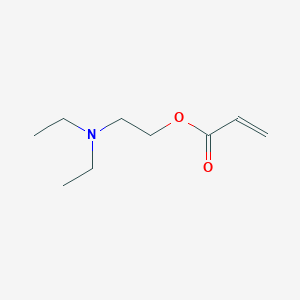
2-(二乙基氨基)乙基丙烯酸酯
描述
2-(Diethylamino)ethyl acrylate is a chemical compound that is related to acrylamide and methacrylate derivatives. It is known for its use in the synthesis of polymers with specific properties, such as thermosensitivity and pH-sensitivity. The compound is often used in the field of polymer chemistry and materials science, particularly in the development of smart materials and biosensors.
Synthesis Analysis
The synthesis of polymers involving 2-(diethylamino)ethyl acrylate derivatives is typically achieved through radical polymerization. For instance, a copolymer of vinylferrocene, acrylamide, and 2-(diethylamino)ethyl methacrylate was synthesized using free-radical polymerization . Similarly, poly(N-[2-(diethylamino)ethyl]acrylamide) was synthesized by radical polymerization, indicating that this method is a common approach for creating polymers with 2-(diethylamino)ethyl acrylate or its derivatives .
Molecular Structure Analysis
The molecular structure of polymers derived from 2-(diethylamino)ethyl acrylate is characterized by the presence of diethylamino groups, which can impart specific properties to the polymer, such as sensitivity to pH and temperature. The molecular weight of such polymers can vary; for example, the molecular weight of poly(N-[2-(diethylamino)ethyl]acrylamide) was found to be 18 × 10^3 .
Chemical Reactions Analysis
The chemical reactivity of 2-(diethylamino)ethyl acrylate derivatives allows for their incorporation into various copolymers. In the study of the copolymer involving vinylferrocene and acrylamide, the presence of 2-(diethylamino)ethyl methacrylate facilitated the incorporation of vinylferrocene and affected the molecular weight of the resulting copolymer . Although not directly related to 2-(diethylamino)ethyl acrylate, the synthesis of γ-oxo-acrylates from ethyl 2,4-dioxoalkanoates demonstrates the reactivity of acrylate compounds in general .
Physical and Chemical Properties Analysis
Polymers containing 2-(diethylamino)ethyl acrylate units exhibit unique physical and chemical properties. For example, the copolymer synthesized in displayed reversible redox electrochemical characteristics due to the ferrocene moieties. This property was utilized in the development of electrochemical biosensors. Additionally, the thermosensitive and pH-sensitive nature of poly(N-[2-(diethylamino)ethyl]acrylamide) was observed, with phase separation temperatures in buffer solutions being influenced by concentration and pH .
Relevant Case Studies
The copolymer of vinylferrocene, acrylamide, and 2-(diethylamino)ethyl methacrylate was used to create biosensors that could measure glucose levels in blood. These biosensors showed good reproducibility and stability, with a low level of ferrocene leaching during testing . The study of poly(N-[2-(diethylamino)ethyl]acrylamide) in buffer solutions revealed its potential for applications that require responsiveness to environmental changes, such as smart drug delivery systems .
科学研究应用
热响应和pH/CO2响应聚合物
2-(二乙基氨基)乙基丙烯酸酯的一个显著应用是用于制备热响应聚合物。例如,姜、冯、卢和黄(2014)进行的研究合成了一种新的丙烯酰胺单体,其中包含N,N-二乙基氨基乙基基团,导致聚合物具有受分子量、盐浓度和水溶液的pH值影响的热响应性质。聚合物的临界溶液温度(LCST)可以通过改变pH值来调节,有趣的是,CO2气体也可以可逆地调整聚合物的溶解性(Jiang, Feng, Lu, & Huang, 2014)。同样,宋、王、高、王和张(2016)提出了一种多刺激响应的同聚物,结合了二乙基氨基和丙烯酰胺基团的热响应和pH/CO2响应特性,这可以显著影响聚合物在LCST下的水溶液中的热响应(Song, Wang, Gao, Wang, & Zhang, 2016)。
表面修饰和聚合技术
另一个应用领域是表面性质的修改和聚合技术。丁、弗洛伊德和沃尔特斯(2009)研究了在硅基底上聚合聚(氨基(甲)丙烯酸酯)刷层,展示了一系列聚(胺基(甲)丙烯酸酯)刷层的成功表面限定聚合(丁、弗洛伊德和沃尔特斯,2009)。
药物传递和生物医学应用
2-(二乙基氨基)乙基丙烯酸酯还被应用于药物传递和生物医学应用。例如,张等人(2013)报道了基于2-(二乙基氨基)乙基丙烯酸酯的热响应合成水凝胶用于长期人类胚胎干细胞生长和多能性,为改善人类胚胎干细胞培养系统的效力和安全性提供了一种灵活和可扩展的方法(Zhang et al., 2013)。May-Pat、塞万特斯-乌克和弗洛雷斯-加亚多(2013)研究了改性2-(二乙基氨基)乙基丙烯酸酯的丙烯酸骨水泥的断裂行为,突出了其在生物医学材料应用中的潜力(May-Pat, Cervantes-Uc, & Flores-Gallardo, 2013)。
环境和聚合物科学应用
在环境和聚合物科学领域,姜、春、卢和晓宇(2017)合成了双气体响应聚合物,显示出明显的CO2和O2响应性,表明在生物医学和环境技术中有潜在应用(Jiang, Chun, Lu, & Xiaoyu, 2017)。
安全和危害
2-(Diethylamino)ethyl acrylate is classified as dangerous. It is harmful if swallowed, fatal in contact with skin, and causes severe skin burns and eye damage. It may also cause an allergic skin reaction . Safety measures include wearing protective clothing and avoiding inhalation or contact with skin and eyes .
未来方向
The future directions for 2-(Diethylamino)ethyl acrylate are likely to involve further exploration of its properties and potential applications. For instance, its use in the fabrication of gold/acrylic polymer nanocomposites and in the synthesis of water-soluble polymers like PDMAEMA suggests potential applications in materials science and biotechnology.
属性
IUPAC Name |
2-(diethylamino)ethyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-4-9(11)12-8-7-10(5-2)6-3/h4H,1,5-8H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHVBLSNVXDSMEB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25085-18-1 | |
| Record name | Poly(diethylaminoethyl acrylate) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25085-18-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4051900 | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear light yellow liquid; [MSDSonline] | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
70 °C @ 0.67 kPa (5 mm Hg) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
195 °F (91 °C) (open cup) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.4425 @ 20 °C/4 °C | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Density |
5.9 (AIR= 1) | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.23 [mmHg] | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/4820 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2-(Diethylamino)ethyl acrylate | |
CAS RN |
2426-54-2 | |
| Record name | (Diethylamino)ethyl acrylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2426-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002426542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Propenoic acid, 2-(diethylamino)ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-(Diethylamino)ethyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4051900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(diethylamino)ethyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.617 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4T0T1RP9Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
< -60 °C | |
| Record name | 2-(DIETHYLAMINO)ETHYL ACRYLATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5460 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

